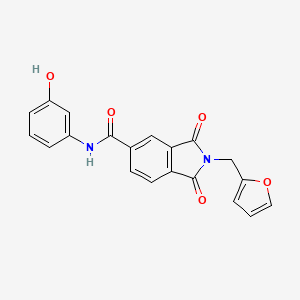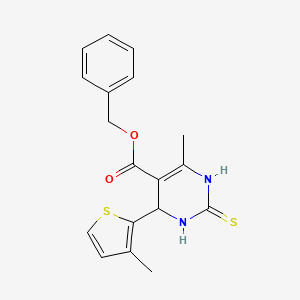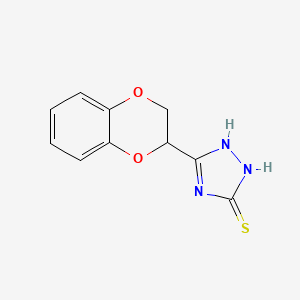![molecular formula C12H20N2O3 B5214409 N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as CYVEED, is a chemical compound that has gained attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for future research endeavors.
作用機序
The mechanism of action of N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it is believed that N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide exerts its effects by acting on various receptors in the body. It has been shown to interact with GABA receptors, which are responsible for inhibitory neurotransmission in the brain. N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to interact with TRPV1 receptors, which are involved in pain sensation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain. Additionally, N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is its potency. N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has a low toxicity profile, which makes it a safe option for use in lab experiments. However, one limitation of using N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research related to N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide. One potential direction is to study the effects of N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide on other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide. Another potential direction is to study the long-term effects of N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide on the body, including any potential side effects. Finally, future research could focus on developing more effective synthesis methods for N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide to increase its yield and purity.
Conclusion:
In conclusion, N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide is a promising compound that has shown potential in various scientific research fields. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for future research endeavors. While there are limitations to using N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments, its low toxicity and potency make it a cost-effective and safe option. Future research could focus on studying the effects of N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide on other neurological disorders and developing more effective synthesis methods.
合成法
N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized by reacting N-cyclohexyl-N'-ethylethylenediamine with 2-chloroethyl vinyl ether. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained by distillation. The yield of N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide obtained by this method is around 70%.
科学的研究の応用
N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential use in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have potential in treating cancer and diabetes.
特性
IUPAC Name |
N'-cyclohexyl-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-17-9-8-13-11(15)12(16)14-10-6-4-3-5-7-10/h2,10H,1,3-9H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMVNVJADBJZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)




![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)

![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)